molecular formula C8H5ClN4O3 B4807120 2-(3-Chlorophenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate

2-(3-Chlorophenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate

Cat. No.: B4807120
M. Wt: 240.60 g/mol
InChI Key: XNIADASDCXRIJC-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring substituted with a 3-chlorophenyl group and a nitro group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorophenylhydrazine with ethyl nitroacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cycloaddition: The triazole ring can participate in cycloaddition reactions with alkynes or alkenes to form larger heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Cycloaddition: Alkynes, alkenes, copper(I) catalyst.

Major Products Formed

    Reduction: 2-(3-Chlorophenyl)-4-amino-2H-1,2,3-triazol-1-ium-1-olate.

    Substitution: 2-(3-Aminophenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate.

    Cycloaddition: Larger heterocyclic compounds with fused triazole rings.

Scientific Research Applications

2-(3-Chlorophenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The triazole ring can also participate in hydrogen bonding and π-π interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-4-nitro-1H-1,2,3-triazole: Similar structure but lacks the 1-ium-1-olate moiety.

    2-(3-Chlorophenyl)-4-nitro-2H-1,2,3-triazole: Similar structure but lacks the 1-ium-1-olate moiety.

    2-(3-Chlorophenyl)-4-nitro-1,2,3-triazole: Similar structure but lacks the 1-ium-1-olate moiety.

Uniqueness

2-(3-Chlorophenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate is unique due to the presence of the 1-ium-1-olate moiety, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the synthesis of novel heterocyclic systems and for applications in various fields of research and industry.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-nitro-1-oxidotriazol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O3/c9-6-2-1-3-7(4-6)12-10-8(13(15)16)5-11(12)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIADASDCXRIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2N=C(C=[N+]2[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chlorophenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
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2-(3-Chlorophenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
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2-(3-Chlorophenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
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2-(3-Chlorophenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 5
2-(3-Chlorophenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 6
2-(3-Chlorophenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate

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